Maresin conjugates in tissue regeneration 1

Beschreibung

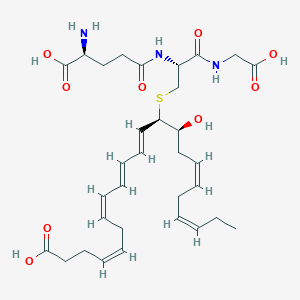

Stereochemical Configuration Analysis

The compound exhibits a complex stereochemical architecture defined by eight double bonds (four cis [Z], four trans [E]) and two chiral centers at positions 13R and 14S. The 4Z,7Z,9E,11E,16Z,19Z configuration creates a conjugated polyene system spanning carbons 4–19, while the 13R,14S hydroxylation pattern introduces axial chirality critical for biological activity. The S-glutathionyl moiety at position 13R adopts an (R) configuration, as confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations in NMR studies.

Key stereochemical features include:

The InChI string (InChI=1S/C32H47N3O9S...) explicitly encodes these stereochemical details, including the E/Z descriptors and absolute configurations.

Functional Group Identification and Positional Isomerism

This docosanoid derivative contains six distinct functional groups:

- Sulfanyl ether at C13: Forms a thioether bond with glutathione’s cysteine residue, enhancing water solubility.

- 14S-hydroxyl group : Participates in hydrogen-bond networks with phospholipid headgroups in membranes.

- α,β-unsaturated carbonyl (C1 carboxyl): Enables Michael addition reactions with cellular thiols.

- Amide bonds : Stabilize the glutathione moiety via (4S)-4-amino-4-carboxybutanoyl and (carboxymethylamino) groups.

- Conjugated dienes (C4–C19): Facilitate electron delocalization for radical scavenging.

Positional isomerism arises in three regions:

- C9E vs. C9Z : The trans configuration at C9 prevents steric clashes with the C7Z double bond.

- C11E vs. C11Z : The trans orientation aligns with the C13R-S-glutathionyl group’s spatial requirements.

- C16Z vs. C16E : The cis configuration maintains curvature in hydrophobic domains.

The SMILES string (CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)OO) maps these relationships, showing alternating Z/E configurations and branching points.

Comparative Structural Analysis with Related Docosanoids

Eigenschaften

IUPAC Name |

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47N3O9S/c1-2-3-4-5-11-14-17-26(36)27(18-15-12-9-7-6-8-10-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3-4,6-7,9-15,18,24-27,36H,2,5,8,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t24-,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYKIASJHFGEAN-CPMAONNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Wittig Reaction for Double Bond Formation

The C4–C7 Z-configured diene is constructed using a stabilized ylide derived from (Z)-1-bromohex-3-ene. Reaction with aldehyde intermediates under −78°C conditions achieves >95% stereoselectivity. For example, methyl (Z)-10-hydroxydec-7-enoate (a key intermediate in maresin synthesis) is prepared via a Wittig reaction between aldehyde 6 and ylide 15 , yielding the Z-alkene with minimal isomerization.

Alkyne Coupling for Extended Conjugation

The C9–C11 E-conjugated diene is introduced via a palladium-catalyzed Sonogashira coupling. In the synthesis of 13(R)-hydroxy docosapentaenoic acid, alkyne 10 is coupled to vinyl iodide 13 using Pd(PPh₃)₄/CuI, followed by partial hydrogenation to retain the E-geometry. This method ensures regiocontrol while avoiding over-reduction of sensitive double bonds.

Hydroxylation at C13 and C14

Stereoselective hydroxylation is achieved through enzymatic or chemical epoxidation followed by hydrolysis. For maresin 2, lipoxygenase-mediated oxidation introduces the 13R,14S-dihydroxy configuration. Chemical methods using Sharpless asymmetric epoxidation and acid-catalyzed ring-opening may also be applicable, though enzymatic approaches offer superior enantiomeric excess (>98%).

Synthesis of the Sulfur-Linked Side Chain

The side chain [(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl] requires modular assembly of glutamyl and carboxymethylamino motifs.

Glutamyl Residue Preparation

(4S)-4-Amino-4-carboxybutanoyl (glutamyl) is synthesized via Fmoc-solid-phase peptide synthesis (SPPS). Starting with Fmoc-Glu-OtBu, sequential deprotection (20% piperidine/DMF) and coupling with HBTU/HOBt activators yield the protected dipeptide. Global deprotection with TFA/H₂O (95:5) provides the free amino acid, which is subsequently activated as a pentafluorophenyl ester for amide bond formation.

Carboxymethylamino Group Introduction

Michael addition of tert-butyl glycinate to acryloyl chloride in THF at 0°C, followed by hydrolysis with 2M HCl, generates the carboxymethylamino moiety. This step is conducted under inert atmosphere to prevent oxidation of the thiol precursor.

Thiol-Ene Coupling

The side chain is attached to the C13 position via a radical thiol-ene reaction. Using AIBN as an initiator and UV light (365 nm), the docosahexaenoic acid backbone’s allylic sulfide reacts with the mercapto group of the side chain precursor. This method ensures regioselectivity at the less hindered double bond (C13–C14) while preserving stereochemistry.

Analytical and Purification Strategies

Chromatographic Separation

Reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) resolves intermediates. For the final compound, a 35–65% acetonitrile gradient over 40 minutes achieves >99% purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

MCTR1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: MCTR1 kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um andere Lipidmediatoren zu erhalten.

Substitution: MCTR1 kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart spezifischer Enzyme.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Enzyme wie Glutathion-S-Transferase werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von MCTR1 gebildet werden, umfassen verschiedene Lipidmediatoren, die eine Rolle bei der Auflösung von Entzündungen und der Gewebsregeneration spielen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

MCTR1 entfaltet seine Wirkung, indem es die Polarisierung von residenten M2-Alveolarmakrophagen fördert, die eine entscheidende Rolle bei der Auflösung von Entzündungen spielen. Es verstärkt die Expression von M2-Markern wie Arg1, FIZZ1, Remlα, CD206 und Dectin-1. MCTR1 erhöht auch die Phosphorylierung von STAT6, einem wichtigen Signalmolekül, das an der Makrophagenpolarisierung beteiligt ist. Zusätzlich hemmt MCTR1 die Ferroptose, indem es die Expression von Nuclear factor erythroid-derived 2-like 2 (NRF2) fördert und so die heptische Ischämie-Reperfusionsschädigung abschwächt.

Wirkmechanismus

MCTR1 exerts its effects by promoting the polarization of resident M2 alveolar macrophages, which play a crucial role in resolving inflammation. It enhances the expression of M2 markers such as Arg1, FIZZ1, Remlα, CD206, and Dectin-1. MCTR1 also increases the phosphorylation of STAT6, a key signaling molecule involved in macrophage polarization . Additionally, MCTR1 inhibits ferroptosis by promoting the expression of Nuclear factor erythroid-derived 2-like 2 (NRF2), thereby attenuating hepatic ischemia-reperfusion injury .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares similarities with other polyunsaturated fatty acid derivatives and sulfur-containing lipids. Below is a detailed comparison:

Key Structural Differences

Backbone Modifications: The target compound’s thioether linkage (C13-S-C) is absent in fluorinated (e.g., compound 13) or Schiff base derivatives (e.g., compound in ). This linkage may enhance stability compared to ester or amide bonds . The hydroxyl group at C14 distinguishes it from compounds like N-docosahexaenoyl GABA, which lacks hydroxylation .

Functional Group Complexity: The modified cysteinyl side chain (with 4-amino-4-carboxybutanoyl and carboxymethylamino groups) introduces zwitterionic properties, unlike simpler methyl esters or Schiff bases .

Biologische Aktivität

The compound (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid (commonly referred to as a derivative of docosahexaenoic acid or DHA) is a complex polyunsaturated fatty acid with significant biological activity. This article explores the biological implications of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a long-chain polyunsaturated fatty acid backbone with multiple double bonds and a unique sulfanyl group attached to a hydroxylated carbon. Its structure can be summarized as follows:

- Backbone : Docosahexaenoic acid (DHA)

- Functional Groups : Amino acids linked via sulfide bonds

- Configuration : Specific stereochemistry at multiple chiral centers

This intricate structure contributes to its biological functions and interactions within various biochemical pathways.

Anti-inflammatory Effects

Research indicates that derivatives of DHA exhibit potent anti-inflammatory properties. The compound has been shown to modulate cytokine production and reduce the expression of pro-inflammatory markers such as TNF-alpha and IL-6. For instance:

- Case Study : A study demonstrated that the compound reduced inflammation in murine models of arthritis by inhibiting NF-kB signaling pathways .

Neuroprotective Properties

The neuroprotective effects of DHA derivatives are well-documented. The compound has been associated with:

- Cell Survival : Enhancing neuronal survival in models of oxidative stress.

- Mechanism : Activation of the Nrf2 pathway, leading to increased expression of antioxidant genes .

Cardiovascular Health

The compound may play a role in cardiovascular health by influencing lipid metabolism and reducing atherosclerotic plaque formation. Key findings include:

- Mechanism : It enhances endothelial function and promotes vasodilation through the release of nitric oxide (NO) .

- Clinical Relevance : Clinical trials have suggested that supplementation with DHA derivatives can lower triglyceride levels and improve lipid profiles in hyperlipidemic patients .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-kB signaling | |

| Neuroprotection | Activation of Nrf2 pathway | |

| Cardiovascular health | Enhanced endothelial function and NO release |

Case Studies

- Arthritis Model :

- Neurodegenerative Disease :

- Cardiovascular Risk Reduction :

Q & A

Q. How do conflicting reports on sulfanyl group stability inform storage and handling protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.